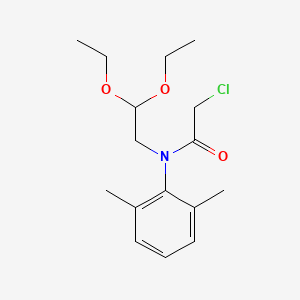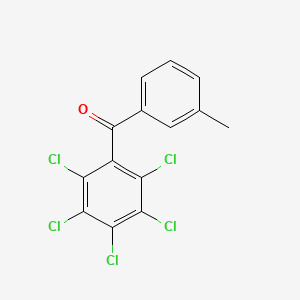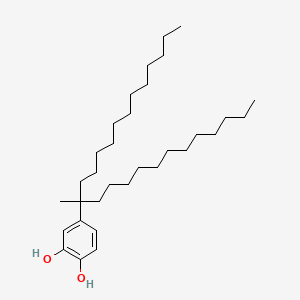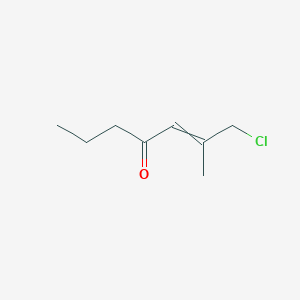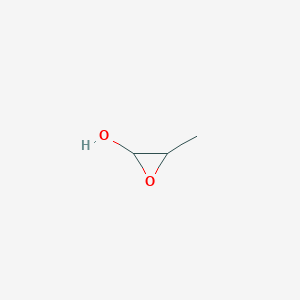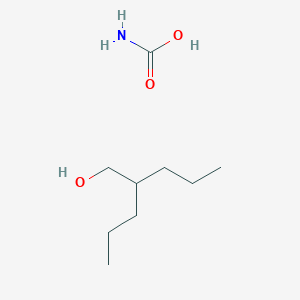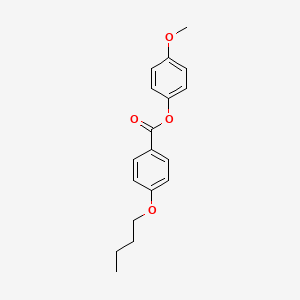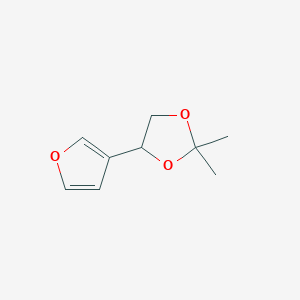
Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate typically involves the condensation of 4-chlorobenzaldehyde with indole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
- Oxidation products: Quinones, oxides
- Reduction products: Alcohols, amines
- Substitution products: Halogenated derivatives, substituted indoles
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate may involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-bromophenyl)-3-(1H-indol-1-yl)prop-2-enoate
- Ethyl 3-(4-fluorophenyl)-3-(1H-indol-1-yl)prop-2-enoate
- Ethyl 3-(4-methylphenyl)-3-(1H-indol-1-yl)prop-2-enoate
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-(1H-indol-1-yl)prop-2-enoate is unique due to the presence of the 4-chlorophenyl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
61155-66-6 |
|---|---|
Fórmula molecular |
C19H16ClNO2 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
ethyl 3-(4-chlorophenyl)-3-indol-1-ylprop-2-enoate |
InChI |
InChI=1S/C19H16ClNO2/c1-2-23-19(22)13-18(15-7-9-16(20)10-8-15)21-12-11-14-5-3-4-6-17(14)21/h3-13H,2H2,1H3 |
Clave InChI |
WXFHEHHRAGVBBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C1=CC=C(C=C1)Cl)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
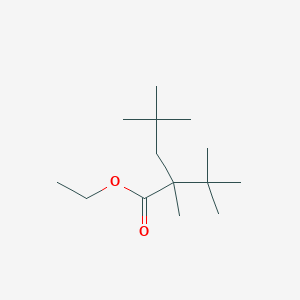
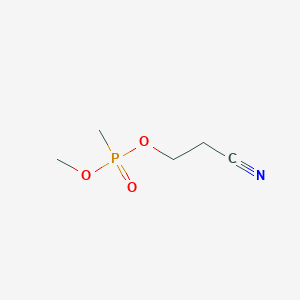
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)

